molecular formula C14H14N4O2 B11725687 1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one

1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one

Cat. No.: B11725687
M. Wt: 270.29 g/mol
InChI Key: AKDFNRBKIOVVTO-UHFFFAOYSA-N
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Description

1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one is a complex organic compound featuring a furan ring, hydrazinylidene groups, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazinylidene groups can be reduced to form corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinylidene groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one: Similar structure but with a different position of the methyl group on the phenyl ring.

    1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(phenyl)hydrazin-1-ylidene]propan-1-one: Lacks the methyl group on the phenyl ring.

Uniqueness

1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

1-(furan-2-yl)-3-hydrazinylidene-2-[(3-methylphenyl)hydrazinylidene]propan-1-one

InChI

InChI=1S/C14H14N4O2/c1-10-4-2-5-11(8-10)17-18-12(9-16-15)14(19)13-6-3-7-20-13/h2-9,17H,15H2,1H3

InChI Key

AKDFNRBKIOVVTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C=NN)C(=O)C2=CC=CO2

Origin of Product

United States

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